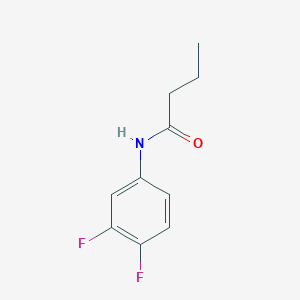

N-(3,4-difluorophenyl)butanamide

Description

N-(3,4-Difluorophenyl)butanamide is a fluorinated aromatic amide derivative characterized by a butanamide chain (-CONH-) attached to a 3,4-difluorophenyl group. This compound is structurally analogous to sulfonamide-based tyrosine kinase inhibitors but differs in its functional group, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.2 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)butanamide |

InChI |

InChI=1S/C10H11F2NO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

VKNXVYQBNHCBPF-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC(=C(C=C1)F)F |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,4-difluorophenyl)butanamide with structurally or functionally related compounds, focusing on synthesis, crystallography, and biological activity.

Functional Group Variations: Amide vs. Sulfonamide

- N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide (): Structure: Contains a sulfonamide (-SO₂NH-) group instead of an amide (-CONH-). The 3,4-dimethoxybenzene and 3,4-difluorophenyl groups are nearly planar, with a dihedral angle of 66.05(9)° between aromatic rings. Synthesis: Prepared via reaction of 3,4-difluoroaniline with aromatic sulfonyl chloride in triethylamine, followed by purification via column chromatography . Crystallography: Stabilized by intermolecular N–H···O hydrogen bonds (2.06 Å, 163°), forming a 1D chain along the b-axis. No significant π-π stacking is observed . Bioactivity: Acts as a tyrosinase inhibitor for skin whitening, addressing stability and toxicity issues in traditional agents .

- This compound: Structure: The amide group (-CONH-) may exhibit weaker hydrogen-bonding capacity compared to sulfonamides due to reduced acidity of the N–H group. Predicted Synthesis: Likely synthesized via acylation of 3,4-difluoroaniline with butanoyl chloride under basic conditions, analogous to sulfonamide preparation .

Substituent Effects: Fluorine vs. Chlorine

- 3-Chloro-N-phenyl-phthalimide (): Structure: Contains a chloro-substituted phthalimide core, used as a monomer for polyimide synthesis. Role of Halogens: Chlorine’s electron-withdrawing effect enhances thermal stability in polymers, whereas fluorine in this compound may modulate electronic properties and metabolic resistance.

Complex Butanamide Derivatives ():

- Examples: (R)- and (S)-stereoisomers of N-[(hexan-2-yl)-substituted]butanamides with tetrahydropyrimidinyl and phenoxyacetamido groups. Key Differences: These derivatives feature intricate stereochemistry and bulky substituents, likely targeting specific enzymatic pockets (e.g., proteases or kinases). Contrast: this compound’s simpler structure may prioritize synthetic accessibility over target specificity.

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Crystal Engineering : Sulfonamide derivatives exhibit predictable hydrogen-bonding networks, enabling controlled crystal packing. The absence of sulfonyl groups in butanamide may lead to less ordered structures .

- Biological Relevance : Fluorine substitution enhances metabolic stability and bioavailability, as seen in sulfonamide tyrosinase inhibitors. Butanamide’s simpler structure could serve as a scaffold for optimizing pharmacokinetics .

- Thermal Stability : Chlorinated phthalimides outperform fluorinated amides in high-temperature polymer applications, highlighting trade-offs between electronic effects and functional group compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.